molecular formula C7H10O2 B3358931 (2-Ethylfuran-3-yl)methanol CAS No. 83004-05-1

(2-Ethylfuran-3-yl)methanol

Cat. No.: B3358931
CAS No.: 83004-05-1
M. Wt: 126.15 g/mol
InChI Key: OLKZCCAYRYLODN-UHFFFAOYSA-N
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Description

Methanol is a primary petrochemical globally. It is mainly used for producing other chemicals such as formaldehyde, acetic acid and plastics . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

Methanol can be produced from a variety of sources including natural gas, coal, and renewable resources such as municipal waste, biomass, and recycled carbon dioxide . Furan can be produced from agricultural byproducts, such as corn cobs, oat hulls, rice hulls, or sugarcane bagasse .


Molecular Structure Analysis

Methanol (CH3OH) is the simplest alcohol, with the -OH group attached to a carbon atom . Furan is a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions, including combustion, oxidation, and esterification . Furan can be used to synthesize a wide range of chemicals .


Physical and Chemical Properties Analysis

Methanol is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Mechanism of Action

The mechanism of action of methanol in the body involves its metabolism to formaldehyde and then to formic acid, which can cause metabolic acidosis .

Safety and Hazards

Methanol is toxic and can cause a variety of health effects, including headache, dizziness, nausea, and in severe cases, blindness or death .

Future Directions

There is growing interest in the production of green methanol from renewable resources, which could help reduce greenhouse gas emissions and dependence on fossil fuels .

Properties

IUPAC Name

(2-ethylfuran-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-7-6(5-8)3-4-9-7/h3-4,8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKZCCAYRYLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513836
Record name (2-Ethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83004-05-1
Record name (2-Ethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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